molecular formula C17H24ClN3O2 B12797440 Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- CAS No. 28046-04-0

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)-

Cat. No.: B12797440
CAS No.: 28046-04-0
M. Wt: 337.8 g/mol
InChI Key: WQEFWRPGXPWCDS-UHFFFAOYSA-N
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Description

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with an allyloxy group at the second position, a chlorine atom at the fourth position, and a 2-(4-methyl-1-piperazinyl)ethyl group at the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with an appropriate amine to form the benzamide core.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced by reacting the benzamide core with allyl alcohol in the presence of a suitable catalyst, such as palladium on carbon, under mild reaction conditions.

    Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 1-(2-chloroethyl)-4-methylpiperazine in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol, depending on the reaction conditions and reagents used.

    Reduction: The benzamide core can be reduced to form the corresponding amine, which can undergo further functionalization.

    Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions include epoxides, diols, amines, and various substituted derivatives, which can be further explored for their unique properties and applications.

Scientific Research Applications

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, it can interact with cell surface receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)-: Lacks the allyloxy group, which may affect its reactivity and biological activity.

    Benzamide, 2-(allyloxy)-N-(2-(4-methyl-1-piperazinyl)ethyl)-: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperidinyl)ethyl)-: Contains a piperidine moiety instead of a piperazine moiety, which may alter its biological activity.

Uniqueness

The presence of both the allyloxy group and the chlorine atom, along with the piperazine moiety, makes Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

28046-04-0

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-2-prop-2-enoxybenzamide

InChI

InChI=1S/C17H24ClN3O2/c1-3-12-23-16-13-14(18)4-5-15(16)17(22)19-6-7-21-10-8-20(2)9-11-21/h3-5,13H,1,6-12H2,2H3,(H,19,22)

InChI Key

WQEFWRPGXPWCDS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)Cl)OCC=C

Origin of Product

United States

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